Tropic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Tropane Alkaloids:

Tropic acid serves as a vital building block in the synthesis of tropane alkaloids, a group of naturally occurring nitrogenous compounds with various pharmacological effects. These alkaloids, including atropine and hyoscyamine, are found in plants like belladonna and henbane and have been used historically for their anticholinergic properties [, ].

Researchers utilize tropic acid to synthesize these alkaloids for various purposes, including:

- Understanding their biological mechanisms: By studying the synthesis and function of tropane alkaloids, scientists can gain insights into their interactions with the nervous system and other biological processes [].

- Developing new drugs: Tropane alkaloids serve as inspiration for the development of novel drugs with similar therapeutic effects but potentially fewer side effects [].

Organic Synthesis Intermediate:

Tropic acid's chemical properties make it a valuable intermediate in various organic synthesis reactions. Its versatility allows its utilization in several processes, including:

- Esterification: Tropic acid can react with alcohols in the presence of a catalyst to form esters, which are essential in numerous applications like fragrances, pharmaceuticals, and polymers [].

- Synthesis of complex molecules: Due to its functional groups, tropic acid can be incorporated into the synthesis of various complex organic molecules, contributing to research in diverse fields like materials science and drug discovery [].

Research on its own properties:

While primarily used as a precursor or intermediate, tropic acid itself has been the subject of scientific investigation. Researchers have explored its potential applications in various areas, such as:

- Antioxidant activity: Studies suggest that tropic acid might possess antioxidant properties, potentially offering benefits in preventing cellular damage []. However, further research is needed to confirm its efficacy and potential therapeutic applications.

- Cosmetics: Some preliminary research suggests tropic acid might have potential applications in cosmetics due to its presumed anti-wrinkle properties []. However, this requires further investigation and clinical trials before drawing any definitive conclusions.

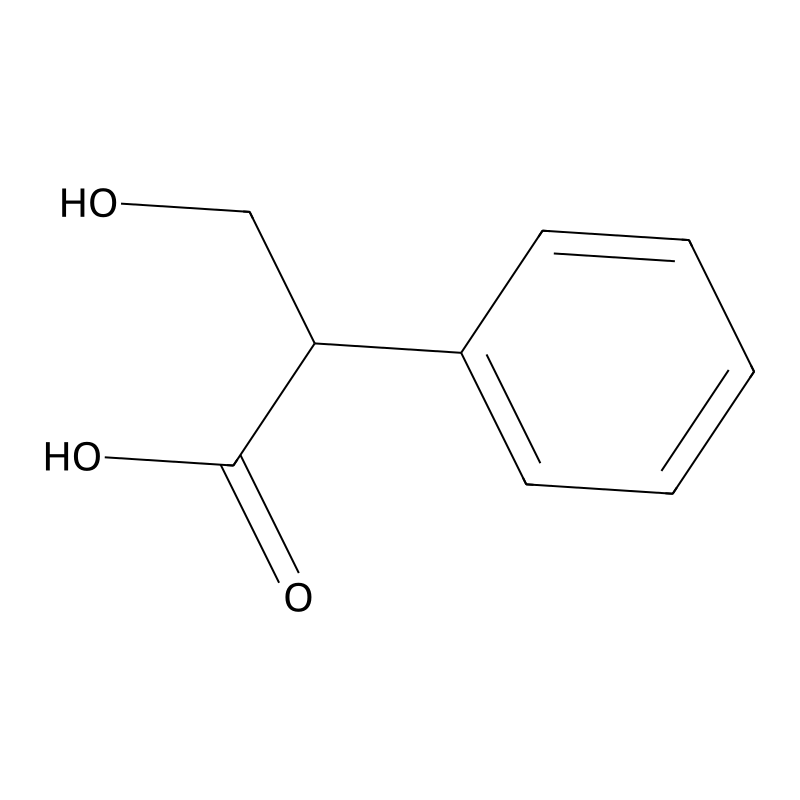

Tropic acid, known chemically as 3-hydroxy-2-phenylpropanoic acid, is a chiral compound with the molecular formula . It features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a phenyl group substituent at the second carbon. This compound exists in both racemic and enantiomeric forms, making it significant in various chemical syntheses, particularly in the production of alkaloids such as atropine and hyoscyamine .

- Esterification: Tropic acid can react with alcohols to form esters, which are often utilized in flavoring and fragrance applications.

- Decarboxylation: Under specific conditions, tropic acid can lose carbon dioxide to yield atropic acid, an optically inactive compound .

- Reduction: The hydroxyl group can be reduced to form corresponding alcohols or further functionalized to yield various derivatives .

Tropic acid exhibits notable biological activities. It is primarily recognized for its role as an intermediate in the biosynthesis of tropane alkaloids like atropine and hyoscyamine, which possess significant pharmacological properties including anticholinergic effects. These alkaloids are used therapeutically for their ability to inhibit acetylcholine at muscarinic receptors, offering applications in treating bradycardia and as pre-anesthetic agents .

The synthesis of tropic acid can be accomplished through several methods:

- Ivanov Reaction: This method involves the reaction of phenylacetic acid with formaldehyde in the presence of a Grignard reagent, such as isopropyl magnesium chloride. The resulting magnesium salt is then hydrolyzed to yield tropic acid .

- From Acetophenone: Tropic acid can also be synthesized starting from acetophenone through various synthetic routes that involve oxidation and functional group transformations .

- Patented Methods: Various patented processes involve reacting sodium phenylacetate with magnesium and lower-alkyl halides, followed by hydrolysis of the resulting complex to produce tropic acid .

Tropic acid finds applications in multiple fields:

- Pharmaceutical Industry: It is primarily used as a precursor in the synthesis of tropane alkaloids, which are essential for developing various medications.

- Chemical Reagent: Tropic acid serves as a laboratory reagent for synthesizing other organic compounds due to its reactive functional groups.

- Research: It is utilized in studies investigating metabolic pathways involving alkaloids and their derivatives .

Studies on tropic acid's interactions focus on its role in metabolic pathways and its pharmacological effects when combined with other compounds. Research indicates that tropic acid's derivatives can influence neurotransmitter activity, particularly in contexts involving cholinergic signaling pathways. The interaction between tropic acid and various enzymes involved in alkaloid biosynthesis has also been explored to better understand its biological significance .

Tropic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Atropic Acid | Derivative of tropic acid | Anticholinergic effects | Optically inactive |

| Phenylacetic Acid | Aromatic carboxylic acid | Precursor to various pharmaceuticals | Lacks hydroxyl group |

| 3-Hydroxybutyric Acid | Hydroxy fatty acid | Neuroprotective properties | Involved in energy metabolism |

| Salicylic Acid | Aromatic carboxylic acid | Anti-inflammatory properties | Contains both hydroxyl and carboxylic groups |

Tropic acid's unique combination of a phenyl group and hydroxyl functionality distinguishes it from these compounds, particularly in its specific role as a precursor in alkaloid synthesis .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

552-63-6